molecular formula C24H34N6O2 B2601755 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898437-86-0

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2601755
CAS No.: 898437-86-0
M. Wt: 438.576
InChI Key: UJLNNVLHFQHVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-pentylpiperazin-1-yl groups is achieved through nucleophilic substitution reactions. These steps often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine ring or the substituents, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The benzyl and piperazine groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2/c1-5-6-7-10-28-11-13-29(14-12-28)23-25-21-20(22(31)26-24(32)27(21)4)30(23)16-19-15-17(2)8-9-18(19)3/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNNVLHFQHVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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